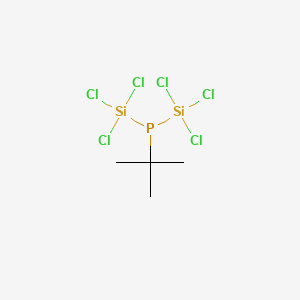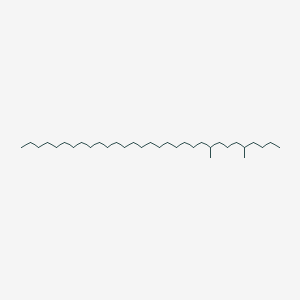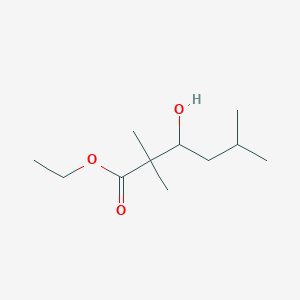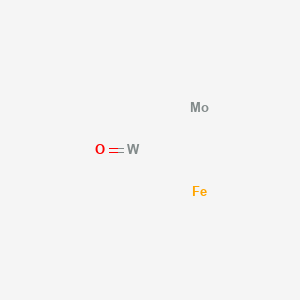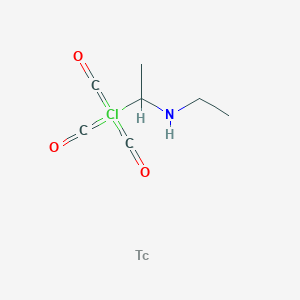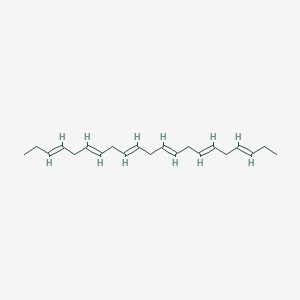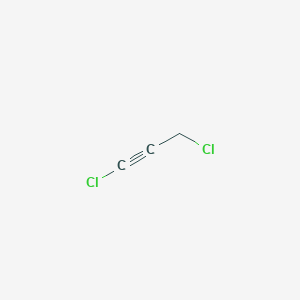
1,3-Dichloroprop-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both alkyne and chlorine functional groups. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dichloroprop-1-yne can be synthesized through the chlorination of propyne. The reaction typically involves the addition of chlorine gas to propyne in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process but on a larger scale. The process involves the continuous feed of propyne and chlorine gas into a reactor, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloroprop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The triple bond in the alkyne can undergo addition reactions with hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Addition Reactions: Hydrogen halides (HCl, HBr), halogens (Cl₂, Br₂), and other electrophiles are used under controlled temperature and pressure.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.
Major Products Formed:
Substitution Reactions: Products include substituted alkynes with various functional groups.
Addition Reactions: Products include dihalides or halogenated alkenes.
Oxidation and Reduction Reactions: Products include carboxylic acids, alkenes, or alkanes.
Applications De Recherche Scientifique
1,3-Dichloroprop-1-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,3-Dichloroprop-1-yne involves its reactivity with various nucleophiles and electrophiles. The presence of the alkyne and chlorine functional groups makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1,3-Dichloropropene: An organochlorine compound with similar reactivity but different applications, primarily used as a pesticide.
1,2-Dichloropropane: Another organochlorine compound with different reactivity and applications, used as a solvent and in chemical synthesis.
Uniqueness: 1,3-Dichloroprop-1-yne is unique due to the presence of both an alkyne and chlorine functional groups, which impart distinct reactivity and make it a valuable compound in various chemical synthesis processes.
Propriétés
Numéro CAS |
927-75-3 |
|---|---|
Formule moléculaire |
C3H2Cl2 |
Poids moléculaire |
108.95 g/mol |
Nom IUPAC |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
Clé InChI |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
SMILES canonique |
C(C#CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
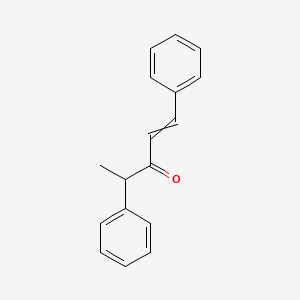
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

